molecular formula C11H17Cl2N3 B3089732 [3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine dihydrochloride CAS No. 1197750-35-8

[3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine dihydrochloride

Cat. No. B3089732
M. Wt: 262.18
InChI Key: GXDMTBAAMNCYOP-UHFFFAOYSA-N
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Description

“3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” is a chemical compound with the molecular formula C11H16ClN3. It has a molecular weight of 225.72 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” consists of a benzodiazole ring attached to a propyl chain, which is further connected to a methylamine group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, solubility, and stability are not provided in the available resources.

Scientific Research Applications

Chemistry and Properties of Benzodiazole Compounds

The chemistry and properties of benzodiazole compounds, including derivatives like 3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride, have been extensively studied. These compounds are part of a broader class of chemicals that exhibit a wide range of biological and electrochemical activities due to their unique structures. Research has focused on the synthesis, structural characteristics, and functional applications of these compounds in various fields. The literature review by Boča, Jameson, and Linert (2011) in "Coordination Chemistry Reviews" provides an in-depth analysis of the preparation procedures, properties, and potential applications of benzodiazole derivatives, highlighting their versatility in chemical reactions and potential for innovation in scientific research (Boča, Jameson, & Linert, 2011).

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives, closely related to benzodiazoles, play a significant role in medicinal chemistry due to their diverse pharmacological properties. These compounds have been found to exhibit a range of activities, including antimicrobial, antiviral, and anticancer effects. A comprehensive review by Bhat and Belagali (2020) in "Mini-Reviews in Organic Chemistry" explores the importance, synthesis methods, and pharmacological activities of benzothiazole scaffolds, underscoring their significance in the development of new therapeutic agents (Bhat & Belagali, 2020).

Synthesis and Structural Properties of Thiazolidinones

The synthesis and investigation of the structural properties of thiazolidinone derivatives, which share a common structural motif with benzodiazoles, provide insights into the chemical reactivity and potential applications of these compounds. Issac and Tierney (1996) reported on the synthetic routes and spectroscopic analysis of novel substituted thiazolidinones, highlighting the versatility of these compounds in chemical synthesis and potential for further exploration in scientific research (Issac & Tierney, 1996).

Application in Heterocycles Synthesis

The reactivity and application of compounds such as 3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride in the synthesis of heterocyclic compounds have been a subject of interest. Gomaa and Ali (2020) reviewed the preparation and application of these compounds in the synthesis of various classes of heterocyclic compounds and dyes, demonstrating the compound's utility as a building block in organic synthesis (Gomaa & Ali, 2020).

Safety And Hazards

The safety information for “3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.2ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDMTBAAMNCYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NC2=CC=CC=C2N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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